molecular formula C28H50O4 B12652761 4-Cyclohexyl hydrogen 2-octadecenylsuccinate CAS No. 94247-53-7

4-Cyclohexyl hydrogen 2-octadecenylsuccinate

Cat. No.: B12652761
CAS No.: 94247-53-7
M. Wt: 450.7 g/mol
InChI Key: VNYJGPQINNHVKF-FBMGVBCBSA-N
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Description

4-Cyclohexyl hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C28H50O4 and a molecular weight of 450.6942 g/mol. It is known for its unique structure, which includes a cyclohexyl group and an octadecenyl chain, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl hydrogen 2-octadecenylsuccinate typically involves the esterification of 2-octadecenylsuccinic acid with cyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl hydrogen 2-octadecenylsuccinate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or octadecenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

4-Cyclohexyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl hydrogen 2-octadecenylsuccinate: Known for its unique structure and versatile applications.

    4,4’-[Isopropylidenedicyclohexane-4,1-diyl] hydrogen 2-octadecenylsuccinate: Another compound with a similar structure but different functional groups.

Uniqueness

This compound stands out due to its specific combination of cyclohexyl and octadecenyl groups, which confer unique chemical and physical properties. These properties make it suitable for a wide range of applications in various scientific fields.

Properties

CAS No.

94247-53-7

Molecular Formula

C28H50O4

Molecular Weight

450.7 g/mol

IUPAC Name

(E)-2-(2-cyclohexyloxy-2-oxoethyl)icos-4-enoic acid

InChI

InChI=1S/C28H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28(30)31)24-27(29)32-26-22-19-17-20-23-26/h16,18,25-26H,2-15,17,19-24H2,1H3,(H,30,31)/b18-16+

InChI Key

VNYJGPQINNHVKF-FBMGVBCBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCCC1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCCC1)C(=O)O

Origin of Product

United States

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